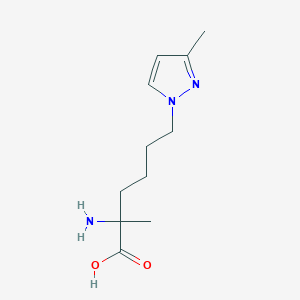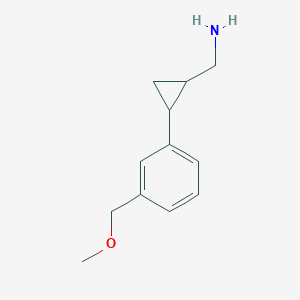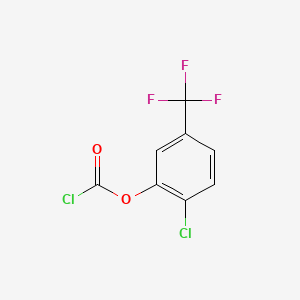
2-Chloro-5-(trifluoromethyl)phenyl chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(trifluoromethyl)phenyl chloroformate is an organic compound that belongs to the class of chloroformates. It is characterized by the presence of a chloroformate group attached to a phenyl ring substituted with chlorine and trifluoromethyl groups. This compound is used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trifluoromethyl)phenyl chloroformate typically involves the reaction of 2-Chloro-5-(trifluoromethyl)phenol with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired chloroformate ester. The general reaction scheme is as follows:
[ \text{2-Chloro-5-(trifluoromethyl)phenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle phosgene, which is a toxic and hazardous reagent. The process includes steps for the safe handling and disposal of by-products, ensuring compliance with environmental and safety regulations.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-(trifluoromethyl)phenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-Chloro-5-(trifluoromethyl)phenol and carbon dioxide.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Thiocarbonates: Formed from the reaction with thiols.
2-Chloro-5-(trifluoromethyl)phenol: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(trifluoromethyl)phenyl chloroformate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as the derivatization of proteins and peptides for analytical purposes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(trifluoromethyl)phenyl chloroformate involves the reactivity of the chloroformate group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound can modify amino groups in proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)phenyl isocyanate
- 2-Chloro-5-(trifluoromethyl)phenylboronic acid
- 2-Chloro-5-(trifluoromethyl)phenylacetic acid
Uniqueness
2-Chloro-5-(trifluoromethyl)phenyl chloroformate is unique due to its chloroformate group, which imparts distinct reactivity compared to other similar compounds. While compounds like 2-Chloro-5-(trifluoromethyl)phenyl isocyanate and 2-Chloro-5-(trifluoromethyl)phenylboronic acid have different functional groups (isocyanate and boronic acid, respectively), the chloroformate group in this compound allows for specific reactions such as the formation of carbamates and carbonates.
Eigenschaften
Molekularformel |
C8H3Cl2F3O2 |
|---|---|
Molekulargewicht |
259.01 g/mol |
IUPAC-Name |
[2-chloro-5-(trifluoromethyl)phenyl] carbonochloridate |
InChI |
InChI=1S/C8H3Cl2F3O2/c9-5-2-1-4(8(11,12)13)3-6(5)15-7(10)14/h1-3H |
InChI-Schlüssel |
WKFJCHLSYVBXPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)OC(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


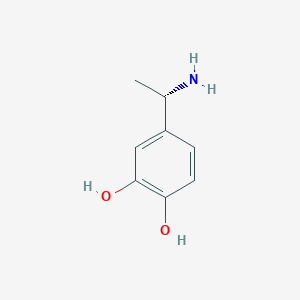
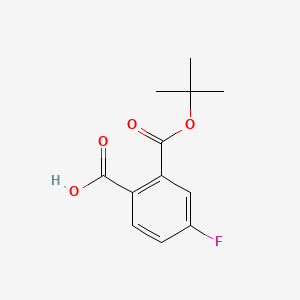

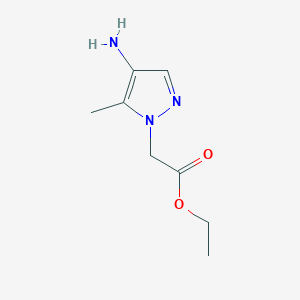
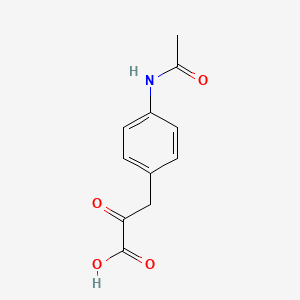

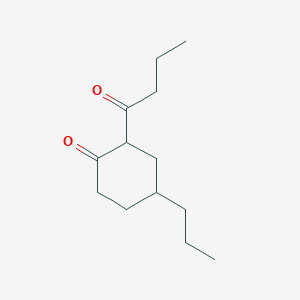
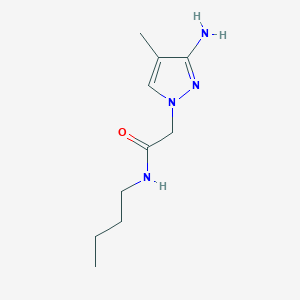
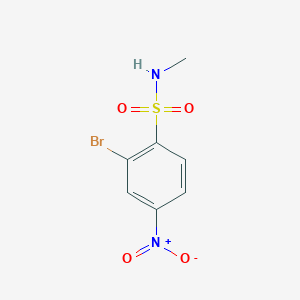
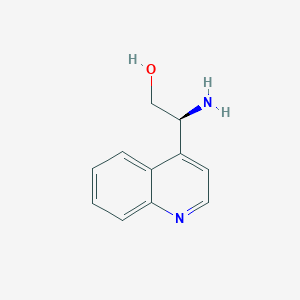
![5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13624423.png)
